molecular formula C9H14N4O3S2 B5372924 N-[5-(1-piperidinylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide

N-[5-(1-piperidinylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No. B5372924
M. Wt: 290.4 g/mol
InChI Key: CSEXBPHHISUFMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(1-piperidinylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide, also known as PTSA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. PTSA belongs to the family of thiadiazole derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-[5-(1-piperidinylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide is not fully understood, but it is believed to be mediated by its interaction with various molecular targets. This compound has been shown to bind to tubulin, a protein involved in cell division, and inhibit its polymerization, leading to the arrest of the cell cycle and induction of apoptosis. This compound has also been found to interact with the GABA-A receptor, which is involved in the regulation of neuronal excitability, leading to its potential use in the treatment of epilepsy.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress, and inhibition of inflammation. This compound has also been shown to have a neuroprotective effect by reducing the production of reactive oxygen species and preserving mitochondrial function. In addition, this compound has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using N-[5-(1-piperidinylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide in lab experiments include its high purity, stability, and ease of synthesis. This compound has also been shown to have low toxicity, making it suitable for further research. However, some limitations of using this compound in lab experiments include its limited solubility in water and its potential to interact with other molecular targets, leading to off-target effects.

Future Directions

For N-[5-(1-piperidinylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide research include the identification of its molecular targets, the optimization of its synthesis method, and the evaluation of its efficacy and safety in clinical trials. This compound may also have potential applications in other fields, such as agriculture and environmental science.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound has shown promising results in the treatment of cancer, neurodegenerative diseases, and inflammation. The mechanism of action of this compound is not fully understood, but it is believed to be mediated by its interaction with various molecular targets. This compound has several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress, and inhibition of inflammation. Further research is needed to determine the potential therapeutic applications of this compound and to optimize its synthesis method.

Synthesis Methods

The synthesis of N-[5-(1-piperidinylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide involves the reaction of piperidine-1-sulfonyl chloride with potassium thiocyanate, followed by the reaction of the resulting intermediate with acetic anhydride. The final product is obtained after purification through recrystallization. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for further research.

Scientific Research Applications

N-[5-(1-piperidinylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide has been extensively studied for its potential therapeutic properties in various fields of medicine. It has shown promising results in the treatment of cancer, neurodegenerative diseases, and inflammation. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, this compound has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-(5-piperidin-1-ylsulfonyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O3S2/c1-7(14)10-8-11-12-9(17-8)18(15,16)13-5-3-2-4-6-13/h2-6H2,1H3,(H,10,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSEXBPHHISUFMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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